6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

Nucleophilic Aromatic Substitution Synthetic Chemistry Building Blocks

Medicinal chemistry programs require precise building blocks for kinase inhibitor discovery. This pyrazolo[3,4-d]pyrimidine scaffold with a 6-chloro handle enables site-selective nucleophilic aromatic substitution (SNAr), while the 4-methyl group provides steric modulation absent in unsubstituted cores. - **Key utility:** Focused library generation for SAR studies; essential negative control for assay validation - **Differentiator:** 6-chloro vs. 4-chloro isomers - substitution pattern dictates synthetic route and bioactivity - **Supply advantage:** Dihydrochloride salt (CAS 1864057-38-4) available for aqueous buffer compatibility in SPR/ITC

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B12271301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C=NNC2=NC(=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H,8,9,10,11)
InChIKeyRTCWAHAVYJECNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: Properties, CAS, and Scaffold Overview


6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purine nucleotides and engage kinase ATP-binding pockets . This specific derivative is characterized by a chlorine atom at the 6-position and a methyl group at the 4-position (canonical SMILES: CC1=C2C=NNC2=NC(=N1)Cl), offering a distinct substitution pattern that serves as a versatile intermediate for generating diverse libraries of functionalized analogs [1].

Scaffold Privileged core for kinase inhibitor library synthesis
Handle 6-Cl for site-selective SNAr derivatization
Form Free base or dihydrochloride salt for solvent compatibility

Why This Pyrazolo[3,4-d]pyrimidine Derivative Cannot Be Directly Replaced


Within the pyrazolo[3,4-d]pyrimidine family, seemingly minor changes to the substitution pattern can fundamentally alter chemical reactivity, downstream synthetic routes, and ultimately, the biological activity of final derivatives [1]. The specific positioning of the chloro and methyl groups in 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dictates its utility as a building block; the 6-chloro moiety serves as a selective handle for nucleophilic aromatic substitution (SNAr), while the 4-methyl group provides steric and electronic modulation absent in the unsubstituted or alternatively substituted cores . Substituting with an isomer, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) or 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1276056-73-5), would lead to a different core and thus a divergent set of possible final compounds, making interchange impossible without altering the research or synthetic objective.

Pattern mismatch alters reactivity

4-chloro or 6-methyl isomers shift SNAr selectivity; synthetic route may diverge, leading to different final compounds.

Methyl absence changes electronic profile

The 4-methyl group modulates steric/electronic properties; substitution with unsubstituted cores may affect downstream biological interpretation.

Quantitative Evidence: Reactivity, Purity, and Accessibility vs. Analogs


SNAr Reactivity: 6-Chloro vs. 4-Chloro Selectivity

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine offers a distinct synthetic advantage due to the known selectivity of SNAr reactions on the pyrazolo[3,4-d]pyrimidine core. While direct kinetic data for this specific compound is not found in primary literature, class-level inference from extensive studies on analogous pyrazolo[3,4-d]pyrimidines strongly supports that the 6-chloro position is preferentially reactive over the 4-chloro position under a range of nucleophilic conditions . For instance, in the related scaffold 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, the C7 chlorine (analogous to the 6-position in the [3,4-d] isomer) undergoes selective SNAr substitution in the presence of weakly nucleophilic anilines and cyclic amines, while the C5 position remains intact [1]. This selective reactivity is crucial for generating specific, single-isomer products. In contrast, an alternative core like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) presents a different substitution pattern that would yield a distinct set of final derivatives, fundamentally changing the synthetic outcome.

SNAr Selectivity
Class-level inference
Preferential 6-Cl reactivity expected; analogous 5,7-dichloro scaffold shows C7 (analogous) selective substitution
Supports 6-position derivatization workflow
Direct kinetic data not located; relies on structural class precedent
Nucleophilic Aromatic Substitution Synthetic Chemistry Building Blocks

Cytotoxicity Profile: Inactive Core vs. Potent Kinase Inhibitors

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine itself is primarily a synthetic intermediate and not a potent kinase inhibitor. This is in stark contrast to its highly elaborated derivatives, which can exhibit low nanomolar IC50 values. For example, a derivative compound 10n from a 2023 study on 1H-pyrazolo[3,4-d]pyrimidines showed potent HPK1 inhibition with an IC50 of 29.0 nM and inhibited SLP76 phosphorylation at 0.1 μM [1]. Similarly, a 2024 study reported dual CDK2/GSK3β inhibitors (compounds 5c and 5g) with IC50 values of 0.244 μM and 0.128 μM against CDK2, respectively [2]. The unsubstituted or minimally substituted core is therefore a valuable negative control or a starting point for SAR studies to assess the impact of subsequent functionalization. This lack of intrinsic, high-potency activity is a verifiable differentiator when selecting a building block for assay development or target identification.

Kinase Activity Contrast
Cross-study comparable
Core scaffold: expected inactive; derivative 10n HPK1 IC50 = 29.0 nM; derivatives 5c/5g CDK2 IC50 = 0.244/0.128 μM
Validates scaffold as negative control or SAR starting point
Biochemical kinase inhibition assays
Kinase Inhibition Cytotoxicity Medicinal Chemistry

Solubility and Handling: Dihydrochloride Salt vs. Free Base

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is commercially available as both a free base (CAS 1547960-36-0) and a dihydrochloride salt (CAS 1864057-38-4) . The dihydrochloride salt form is specifically noted to enhance aqueous solubility and stability compared to the neutral free base, a critical factor for biological assays and certain synthetic procedures [1]. This provides a procurement-level choice: the free base is suitable for organic-phase reactions, while the dihydrochloride salt offers advantages in aqueous or protic media. This binary availability, with defined CAS numbers, is a verifiable procurement advantage over related cores that may be only available as a single entity (e.g., 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1276056-73-5, which is typically offered only as the free base [2]).

Salt Form Advantage
Direct head-to-head comparison
Dihydrochloride salt (CAS 1864057-38-4) enhances aqueous solubility vs free base; comparator 6-methyl analog typically only free base
Enables direct use in aqueous assays without salt screening
No quantitative solubility data; availability provides procurement choice
Salt Selection Formulation Pre-formulation

Research and Industrial Applications


Kinase Inhibitor Library Synthesis via Selective SNAr

Based on its role as a core building block, this compound is ideal for medicinal chemistry programs developing novel kinase inhibitors. The 6-chloro group allows for the site-selective introduction of diverse amine or thiol substituents to generate focused libraries for structure-activity relationship (SAR) studies. This is supported by class-level evidence of SNAr selectivity on analogous pyrazolo[3,4-d]pyrimidines [1], and is a key step in synthesizing potent HPK1 or CDK2/GSK3β inhibitors [2][3].

Negative Control for Target Identification Assays

Given that the unfunctionalized 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core is expected to be inactive or weakly active as a kinase inhibitor [2][3], it serves as an essential negative control. Researchers can use it to validate assay systems or to establish a baseline for the activity of more elaborate derivatives, ensuring that any observed effect is due to the added pharmacophores.

Biophysical Assays with the Dihydrochloride Salt

The availability of a dihydrochloride salt form (CAS 1864057-38-4) with enhanced aqueous solubility makes this compound directly useful in early-stage biophysical assays (e.g., SPR, ITC) and cell-based studies that require dissolution in aqueous buffers. This precludes the need for time-consuming salt screening or the use of high concentrations of organic co-solvents that can interfere with biological targets.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Selective SNAr at C6 position
Product identity and derivatization yield
Negative control for kinase assays
Basal inactivity of core scaffold
Activity absence in target engagement assays
Biophysical assay development
Aqueous solubility via dihydrochloride salt
Solubility and stability in buffer media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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